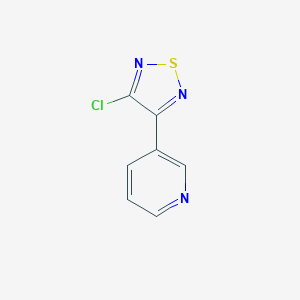

3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole

Übersicht

Beschreibung

3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. Thiadiazoles are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties . The presence of a pyridine ring can sometimes enhance the biological or physiological activities of these compounds .

Synthesis Analysis

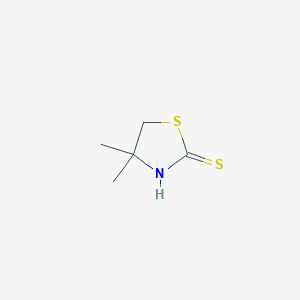

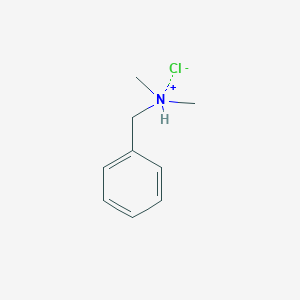

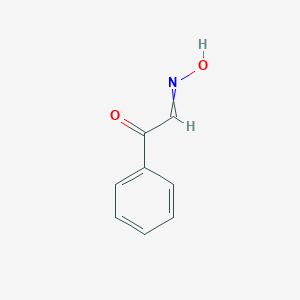

The synthesis of related thiadiazole compounds often involves the use of intermediates such as dithiocarbazates, which can be cyclized to form various heterocyclic systems. For instance, potassium 4-pyridinyldithiocarbazate can be cyclized to triazole and further reacted with aromatic carboxylic acids to produce 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles . Another synthesis route involves the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines, leading to the formation of thiazolopyridine-2-carbonitriles .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic techniques and computational methods. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction, and its electronic properties were calculated using density functional theory (DFT) . These studies provide insights into the bond lengths, bond angles, and torsion angles, which are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

Thiadiazoles can undergo a variety of chemical reactions due to their reactive sites. For instance, the conversion of azines into azine fused thiazole-2-carbonitriles involves an ANRORC style ring transformation mediated by BnEt3NI . The reactivity of thiadiazoles can be further explored by studying their interactions with other chemical species, such as in the synthesis of monometallic complexes with thiadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazoles are influenced by their molecular structure. The presence of electron-withdrawing groups, such as chlorine, can affect the electron density distribution within the molecule, as seen in the Molecular Electrostatic Potential map of related compounds . The electronic properties, including the energy of the frontier molecular orbitals (HOMO and LUMO), are important for applications such as electrochromics, where fast-switching and low bandgap materials are desired . The spectroscopic properties, including IR, NMR, and UV-Vis spectra, provide valuable information about the functional groups and the electronic environment within the molecule .

Wissenschaftliche Forschungsanwendungen

Use in Cancer Research

- Field : Biomedical Sciences

- Application : “3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole” is used in the synthesis of novel CDK2 inhibitors, which are an appealing target for cancer treatment .

- Method : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds ( 4–13) as well as the thioglycoside derivatives ( 14, 15) were designed, and synthesized as novel CDK2 targeting compounds .

- Results : The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds. Results revealed that most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Use in Synthesis of Pyrazolopyridine Derivatives

- Field : Organic Chemistry

- Application : “3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole” is used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .

- Method : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

Use in Synthesis of Imidazole Containing Compounds

- Field : Organic Chemistry

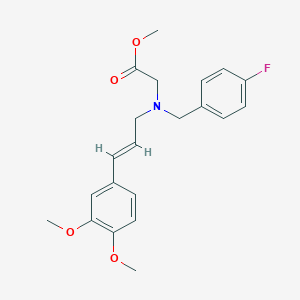

- Application : “3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole” is used in the synthesis of imidazole containing compounds .

- Method : Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone .

- Results : The tube dilution method was used for the determination of antimicrobial potential against S. aureus, B. subtilis, and E. coli using ciprofloxacin as a reference drug .

Use in Synthesis of Pyrazolopyrimidine Derivatives

- Field : Organic Chemistry

- Application : “3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole” is used in the synthesis of pyrazolopyrimidine derivatives .

- Method : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyrimidine system .

- Results : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

Use in Synthesis of Urea Derivatives

- Field : Organic Chemistry

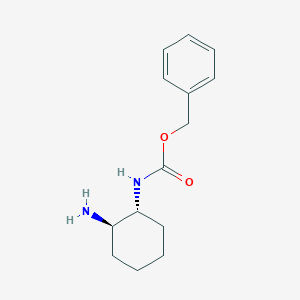

- Application : “3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole” is used in the synthesis of urea derivatives .

- Method : The target compound, 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i) was synthesized .

- Results : The compound was identified to be the most active one against three cell lines, which was more potent than the positive control with an IC50 value of 1.53 ± 0.46, 1.11 ± 0.34 and 1.98 ± 1.27 μM .

Use in Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

- Field : Organic Chemistry

- Application : “3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole” is used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds .

- Method : A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .

- Results : This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

Use in Synthesis of Anti-depressant Molecules

- Field : Medicinal Chemistry

- Application : “3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole” is used in the synthesis of anti-depressant molecules .

- Method : The synthesis of anti-depressant molecules via metal-catalyzed reactions .

- Results : This review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-chloro-4-pyridin-3-yl-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3S/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPNWGQBNRHIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NSN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440718 | |

| Record name | 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(pyridin-3-YL)-1,2,5-thiadiazole | |

CAS RN |

131986-28-2 | |

| Record name | 3-CHLORO-4-(PYRIDIN-3-YL)-1,2,5-THIADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(pyrid-3-yl)-1,2,5-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

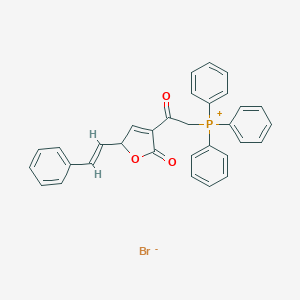

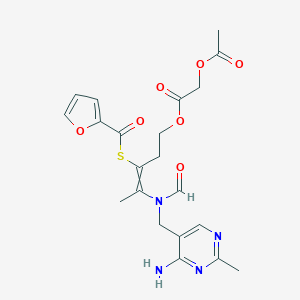

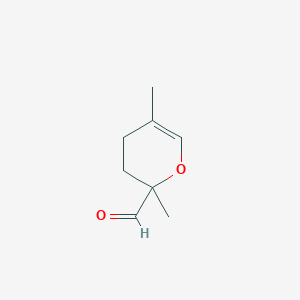

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.